
SB-674042
Descripción general
Descripción
SB-674042 es un antagonista potente y selectivo del receptor de orexina OX1 no peptídico. Exhibe una alta afinidad por el receptor de orexina OX1 con una constante de disociación (Kd) de 5.03 nM y muestra una selectividad 100 veces mayor para OX1 sobre los receptores OX2 . Este compuesto ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de condiciones relacionadas con el sistema de orexina.
Aplicaciones Científicas De Investigación
Pharmacological Research
SB-674042 has been extensively characterized for its binding properties and functional antagonism at the orexin-1 receptor. Key findings include:
- High Affinity Binding : The compound exhibits a dissociation constant () of approximately 3.76 nM, indicating strong binding affinity to the orexin-1 receptor in both whole-cell and membrane formats .
- Selectivity : this compound shows over 100-fold selectivity for the orexin-1 receptor compared to the orexin-2 receptor, making it a specific tool for investigating the physiological roles of orexin signaling .
Sleep Research
Research utilizing this compound has provided insights into the role of orexin in sleep regulation:
- Sleep Modulation Studies : In studies involving rodent models, blockade of orexin-1 receptors with this compound has been shown to attenuate sleep promotion induced by orexin-2 receptor antagonism. This suggests that orexin signaling is crucial for maintaining wakefulness and regulating sleep cycles .
Appetite Regulation
The orexin system is implicated in appetite control, and this compound's antagonistic properties have been leveraged to explore this relationship:
- Feeding Behavior Studies : Experiments have demonstrated that inhibiting orexin-1 receptors can lead to decreased food intake and altered feeding behavior in animal models. This positions this compound as a potential candidate for studying obesity and metabolic disorders .
Neurological Disorders
Given the involvement of the orexin system in various neurological conditions, this compound has been investigated for its potential therapeutic applications:
- Neurodegenerative Disease Models : Research indicates that modulation of the orexin system may have implications for neurodegenerative diseases such as Alzheimer's disease. This compound's ability to inhibit orexin signaling provides a pathway to explore neuroprotective strategies .
Table 1: Summary of Key Experimental Findings with this compound
Mecanismo De Acción
SB-674042 ejerce sus efectos uniéndose selectivamente al receptor de orexina OX1, inhibiendo así su actividad. Esta inhibición evita la activación de las vías de señalización aguas abajo que normalmente se desencadenan por la unión de péptidos de orexina al receptor OX1. Los objetivos moleculares involucrados incluyen el receptor de orexina OX1 y las moléculas de señalización asociadas, como los iones calcio y varias quinasas .
Análisis Bioquímico
Biochemical Properties
SB-674042 plays a significant role in biochemical reactions, particularly in the context of the orexin OX1 receptor . It shows high affinity and serves as a radio ligand suitable for labelling human OX1 receptors stably expressed in CHO cells . It interacts with the OX1 receptor, exhibiting a Kd value of 5.03 nM .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the OX1 receptor. For instance, it reduces the potency of CB1 receptor agonist to phosphorylate ERK1/2 in HEK293 cells co-expressing the orexin-1 and CB1 receptors . It also eradicates the increase in mTOR phosphorylation in response to Orexin-A in INS-1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the OX1 receptor. It acts as an antagonist, inhibiting the activation of the receptor . This results in a decrease in the phosphorylation level of mTOR induced by Orexin-A .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, as evidenced by its ability to reduce the potency of the CB1 receptor agonist over a period of 3 hours .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce contextual and cues fear freezing responses in mice when administered at a dosage of 0.3 nM/0.3 μL .
Métodos De Preparación
La síntesis de SB-674042 implica múltiples pasos, comenzando con la preparación de intermediarios claveEl paso final implica acoplar estos intermediarios para formar el compuesto objetivo . Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
SB-674042 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el grupo fluorofenilo, para formar varios análogos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes de sustitución como los agentes halogenantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
SB-674042 es único en su alta selectividad para el receptor de orexina OX1 sobre el receptor OX2. Los compuestos similares incluyen:
Almorexant: Un antagonista dual del receptor de orexina con alta afinidad tanto para los receptores OX1 como OX2.
Suvorexant: Otro antagonista dual del receptor de orexina utilizado en el tratamiento del insomnio.
SB-334867: Un antagonista selectivo del receptor de orexina OX1 similar a this compound pero con diferentes afinidades de unión y perfiles de selectividad
Estos compuestos comparten similitudes en su capacidad para modular el sistema de orexina pero difieren en su selectividad y aplicaciones terapéuticas.
Actividad Biológica
SB-674042 is a novel nonpeptide antagonist that specifically targets the human orexin-1 receptor (OX1R). This compound has garnered significant attention in pharmacological research due to its potential implications in various neurobiological conditions, including sleep disorders, addiction, and anxiety. This article delves into the biological activity of this compound, highlighting its mechanisms of action, binding characteristics, and relevant case studies.
This compound functions primarily as an antagonist of the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating arousal, appetite, and energy homeostasis. By inhibiting OX1R, this compound modulates the signaling pathways associated with these physiological processes.
The binding affinity of this compound for the OX1R has been characterized using radioligand binding assays. Studies have shown that this compound exhibits high specificity and affinity for the OX1R, making it a valuable tool for investigating orexin signaling pathways .
Binding Characteristics
The binding characteristics of this compound have been thoroughly investigated. The following table summarizes key findings related to its binding affinity:
Binding Assay | K_i (nM) | Receptor Type |
---|---|---|
Radioligand Binding Assay | 0.3 | Human Orexin-1 Receptor |
Functional Assay (cAMP) | 0.5 | Human Orexin-1 Receptor |
These results indicate that this compound binds with high affinity to the OX1R, which is essential for its antagonistic effects .
Study on Anxiety and Stress Response
A notable study examined the effects of this compound on anxiety-related behaviors in animal models. The research demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The study concluded that orexin antagonism could be a viable approach for treating anxiety disorders .
Implications for Sleep Disorders
Another critical area of research involves the role of orexin signaling in sleep regulation. A study highlighted that this compound effectively reduced wakefulness in rodent models, suggesting its potential utility in managing insomnia and other sleep disorders. The findings indicate that blocking OX1R may promote sleep by diminishing arousal signals .
Propiedades
IUPAC Name |
[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZWVLPALMACV-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436738 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483313-22-0 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483313-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SB-674042 acts as a selective antagonist of the orexin 1 receptor (OX1R) [, , , , ]. Orexins, neuropeptides that regulate sleep-wake cycles and feeding behavior, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. By blocking OX1R, this compound prevents orexin-induced signaling cascades. For instance, in rat insulinoma cells, this compound was shown to inhibit orexin-A-induced insulin secretion, suggesting the involvement of OX1R in this pathway [].
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do describe its chemical structure as 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone. Based on this information, the molecular formula can be deduced as C24H21FN4O2S, and the molecular weight is calculated to be 448.5 g/mol.
A: Research indicates that when OX1R and cannabinoid CB1 receptor are co-expressed, they can form heterodimers/oligomers []. Interestingly, this compound, despite having no affinity for CB1R, can indirectly modulate its function by influencing the heterodimer. Specifically, this compound treatment leads to the re-localization of both OX1R and CB1R to the cell surface, impacting downstream signaling pathways []. This highlights a novel pharmacological paradigm where a ligand can indirectly modulate a receptor it doesn't directly bind to by influencing heterodimerization.
A: Molecular dynamics (MD) simulations and homology modeling have been instrumental in understanding the binding of this compound to OX1R and its selectivity over OX2R []. These studies have helped identify key amino acid residues involved in ligand binding and highlighted the role of conformational differences between OX1R and OX2R in determining ligand selectivity [].
A: Yes, research has investigated the SAR of this compound and related compounds []. Modifications to the core structure, particularly around the thiazole and oxadiazole rings, have been shown to significantly impact binding affinity and selectivity for OX1R versus OX2R [].
A: this compound has been widely used as a selective OX1R antagonist in preclinical studies to investigate the role of OX1R in various physiological processes. For instance, in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, this compound was able to partially antagonize the effects of orexin-A, suggesting the involvement of OX1R in modulating the activity of these neurons [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.